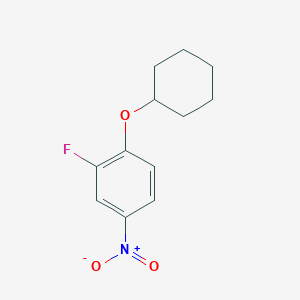

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene" is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzene derivatives and their chemical properties, which can be related to the compound . These derivatives are often used in the synthesis of heterocyclic compounds and have applications in drug discovery . The papers also explore the molecular structures of similar compounds, which can provide insights into the structural aspects of "this compound" .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including the use of building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid for the preparation of various nitrogenous heterocycles . Additionally, gold-catalyzed stereoselective synthesis is mentioned as a method to produce azacyclic compounds from 1-alkynyl-2-nitrobenzenes . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often complex and can be stabilized by various interactions. For instance, the crystal structure of a related compound, 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate, shows a folded configuration stabilized by π-π interactions and a system of intermolecular C-H...O hydrogen bonds . These structural details are crucial for understanding the behavior and reactivity of "this compound".

Chemical Reactions Analysis

The papers describe several chemical reactions involving nitrobenzene derivatives. For example, the Diels–Alder cycloaddition of N-substituted-1,2-dihydropyridines with nitrosobenzene is used to synthesize bicyclic compounds . Additionally, the preparation of 2-fluoro-5-nitrobenzonitrile and its reactions with amines and amino acids are discussed . These reactions could provide a basis for predicting the reactivity of "this compound" in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from their molecular structures and the types of reactions they undergo. For example, the crystal and molecular structure of 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene provides information about the coordination of nitrogen atoms and the deformation of the aromatic ring . These properties are important for understanding the behavior of "this compound" in various environments and its potential applications.

科学的研究の応用

Synthesis and Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound structurally similar to 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene, was synthesized with a high yield of 90% through nitration of 2-fluoro-1,4-dimethoxybenzene, and its structure was confirmed by X-ray crystallography. The compound was characterized using various spectroscopic techniques, including NMR, elemental analysis, EI-MS, and FT-IR, showcasing the compound's potential for further scientific applications (Sweeney, McArdle, & Aldabbagh, 2018).

Catalytic Applications

The compound has shown relevance in catalytic processes. For instance, cyclohexanone oxime, an important industrial chemical, was synthesized from nitrobenzene using a bifunctional catalyst involving palladium and gold nanoparticles, indicating the potential utility of nitrobenzene derivatives in catalytic reactions (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).

Chemical Transformations and Kinetic Studies

1-Butoxy-4-nitrobenzene, another structurally similar compound, was prepared using a multi-site phase-transfer catalyst under ultrasonic conditions, revealing the kinetics of the reaction and showcasing the use of nitrobenzene derivatives in phase-transfer catalyzed reactions. This study provides insights into the use of ultrasound in the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).

Molecular Interaction Studies

The molecular ordering of smectogenic compounds similar to this compound was statistically analyzed, focusing on molecular interactions, atomic charges, and dipole components. This study utilized computational methods to understand the intermolecular interactions and configurations of such compounds, contributing to our knowledge of molecular behavior in different environments (Ojha & Pisipati, 2003).

Sensing Applications

Compounds structurally related to this compound have been investigated for their potential as sensors. A metal–organic framework demonstrated selective sensing capabilities for nitrobenzene, suggesting the potential of nitrobenzene derivatives in the development of novel luminescent sensors for detecting substances like explosives (Wu et al., 2016).

特性

IUPAC Name |

1-cyclohexyloxy-2-fluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKGAHIUZYVLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)

![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)